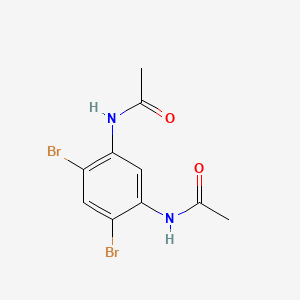

1,3-Dibromo-4,6-bis(acetamido)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(5-acetamido-2,4-dibromophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Br2N2O2/c1-5(15)13-9-4-10(14-6(2)16)8(12)3-7(9)11/h3-4H,1-2H3,(H,13,15)(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZESMJYDAJIBPHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1Br)Br)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Br2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1,3-Dibromo-4,6-bis(acetamido)benzene CAS 132530-67-7 properties

An In-Depth Technical Guide to 1,3-Dibromo-4,6-bis(acetamido)benzene (CAS 132530-67-7)

Disclaimer: This document has been compiled based on publicly available data. For the specific compound this compound, detailed experimental studies on synthesis, reactivity, and applications are not widely published. Therefore, certain sections of this guide, particularly concerning reaction protocols and spectroscopic interpretation, are based on established principles of organic chemistry and data from structurally analogous compounds. These theoretical sections are intended to provide expert guidance for research and development but must be validated experimentally.

Executive Summary

This compound is a halogenated aromatic compound whose structure suggests significant potential as a versatile building block in medicinal chemistry and materials science. The presence of two bromine atoms offers reactive sites for metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. Simultaneously, the two acetamido groups provide hydrogen bonding capabilities and can influence the molecule's solubility and conformational properties. This guide provides a comprehensive overview of its known properties, a theoretical framework for its synthesis and characterization, and expert insights into its potential applications for professionals in drug development and chemical research.

Chemical Identity and Physicochemical Properties

The fundamental identity of a compound dictates its behavior and potential utility. The key identifiers and properties for this compound are summarized below.

Structure and Identifiers

The molecule consists of a central benzene ring substituted with two bromine atoms and two acetamido groups at the 1,3,4, and 6 positions, respectively.

Caption: 2D structure of this compound.

Tabulated Properties

Quantitative data provides a concise summary of the compound's key characteristics.

| Property | Value | Source |

| CAS Number | 132530-67-7 | [1][2] |

| Molecular Formula | C₁₀H₁₀Br₂N₂O₂ | [3][4] |

| Molecular Weight | 350.01 g/mol | [3][5] |

| Purity | Typically ≥97% | [3][5] |

| InChI Key | ZESMJYDAJIBPHA-UHFFFAOYSA-N | [3][5] |

| Synonyms | N,N'-(4,6-Dibromo-m-phenylene)bis-acetamide; 4,6-dibromo-1,3-phenylenediacetamide |

Theoretical Synthesis Protocol

Causality of Synthetic Design

The choice to perform acetylation before bromination is critical. The amino groups of the starting material, 1,3-diaminobenzene, are powerful activating groups. Direct bromination would be difficult to control and could lead to over-bromination and oxidation. By converting the amino groups to acetamido groups, we achieve two key objectives:

-

Moderation of Reactivity: The acetamido group is still an activating, ortho-para directing group, but it is less activating than an amino group, allowing for a more controlled bromination.

-

Steric and Electronic Direction: The two acetamido groups will electronically direct the incoming bromine electrophiles to the positions that are ortho and para to them (positions 2, 4, and 6). Position 2 is sterically hindered by two adjacent groups. Therefore, bromination is highly favored at the C4 and C6 positions, leading to the desired product with high regioselectivity.

Synthesis Workflow Diagram

Caption: Proposed two-step synthesis of the title compound.

Step-by-Step Experimental Protocol (Theoretical)

Objective: To synthesize this compound from 1,3-diaminobenzene.

Materials:

-

1,3-Diaminobenzene

-

Acetic anhydride

-

Pyridine (or Sodium Acetate)

-

N-Bromosuccinimide (NBS) or Bromine (Br₂)

-

Glacial Acetic Acid

-

Ethanol

-

Standard laboratory glassware, magnetic stirrer, heating mantle, and filtration apparatus.

Procedure:

Part A: Synthesis of 1,3-Bis(acetamido)benzene (Intermediate)

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,3-diaminobenzene (1.0 eq) in a suitable solvent like glacial acetic acid or use a base catalyst like pyridine.

-

Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add acetic anhydride (2.2 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by pouring the mixture into a beaker of ice water.

-

Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to yield the intermediate, 1,3-bis(acetamido)benzene.

Part B: Synthesis of this compound

-

Dissolve the dried 1,3-bis(acetamido)benzene (1.0 eq) in glacial acetic acid in a three-neck flask equipped with a dropping funnel and condenser.

-

Add N-Bromosuccinimide (2.1 eq) portion-wise to the stirred solution at room temperature. Alternatively, a solution of Bromine (2.1 eq) in acetic acid can be added dropwise.

-

Heat the reaction mixture to 50-60 °C and stir for 4-6 hours. The reaction is exothermic and may require initial cooling.

-

Monitor the progress of the bromination by TLC.

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice water.

-

Collect the crude product by vacuum filtration.

-

Purify the crude solid by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to obtain the final product.

Predicted Spectroscopic Characteristics

Characterization is essential for structure verification. Based on the molecule's structure, the following spectral data can be predicted. This serves as a benchmark for researchers to compare against their experimental results.

| Technique | Predicted Characteristics |

| ¹H NMR | - Aromatic Protons: Two singlets in the aromatic region (~7.5-8.5 ppm), each integrating to 1H. - Amide Protons (N-H): A broad singlet (~9.0-10.0 ppm), integrating to 2H. - Methyl Protons (CH₃): A sharp singlet (~2.1-2.3 ppm), integrating to 6H. |

| ¹³C NMR | - Expect 5 distinct signals due to molecular symmetry: - 2 signals for quaternary aromatic carbons attached to bromine (~110-125 ppm). - 2 signals for quaternary aromatic carbons attached to the acetamido groups (~135-145 ppm). - 1 signal for the carbonyl carbon (C=O) (~168-172 ppm). - 1 signal for the methyl carbon (CH₃) (~23-26 ppm). |

| IR Spectroscopy | - N-H Stretch: A moderate to sharp peak around 3250-3350 cm⁻¹. - Aromatic C-H Stretch: Weak peaks just above 3000 cm⁻¹. - Amide C=O Stretch (Amide I): A strong, sharp peak around 1660-1680 cm⁻¹. - N-H Bend (Amide II): A moderate peak around 1550-1640 cm⁻¹. - C-Br Stretch: Peaks in the fingerprint region, typically 500-650 cm⁻¹. |

| Mass Spectrometry (EI) | - Molecular Ion (M⁺): A characteristic isotopic cluster of three peaks due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). The peaks will be at m/z values corresponding to [M]⁺, [M+2]⁺, and [M+4]⁺ with a relative intensity ratio of approximately 1:2:1. The nominal molecular ion peak would be at m/z = 348. |

Potential Applications in Research and Development

The unique substitution pattern of this compound makes it a compelling scaffold for synthetic chemistry.

-

Precursor for Cross-Coupling: The two bromine atoms are ideal handles for sequential or dual cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the controlled introduction of diverse functional groups, making it a valuable intermediate in the synthesis of complex molecules for drug discovery.[6]

-

Ligand Development: The diamide functionality can act as a hydrogen-bond donor, suggesting its potential use in the design of ligands for metal catalysts or as a component in supramolecular chemistry.

-

Materials Science: The rigid, well-defined structure could be incorporated into polymers or organic materials to impart specific thermal or photophysical properties. The bromine atoms can enhance flame retardancy in certain polymer backbones.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, data from analogous brominated aromatic compounds suggest the following precautions are necessary. The toxicological properties have not been thoroughly investigated, and the compound should be handled with the utmost care.[7][8]

-

Hazard Statements (Assumed):

-

Personal Protective Equipment (PPE):

-

Wear protective gloves (nitrile or neoprene), safety glasses with side shields or goggles, and a laboratory coat.

-

-

Handling:

-

First Aid:

References

- 1. This compound [132530-67-7] | Chemsigma [chemsigma.com]

- 2. This compound (1 x 25 g) | Alchimica [shop.alchimica.cz]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound|CAS 132530-67-7|Adamas-beta|製品詳細 [tci-chemical-trading.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

An In-Depth Technical Guide to N,N'-(4,6-dibromo-m-phenylene)bisacetamide: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-(4,6-dibromo-m-phenylene)bisacetamide is a halogenated aromatic bisamide with a structural framework that suggests potential utility as a scaffold in medicinal chemistry and materials science. The presence of two bromine atoms on the phenyl ring offers sites for further functionalization through cross-coupling reactions, while the bisacetamide moieties can engage in hydrogen bonding, influencing molecular assembly and interactions with biological targets. This guide provides a comprehensive overview of a proposed synthetic route for this compound, detailed predictions of its spectral characteristics for analytical identification, and a discussion of its potential applications based on the properties of related chemical structures.

Introduction: The Scientific Rationale

Aromatic bisamides are a class of compounds recognized for their ability to form well-defined secondary structures through hydrogen bonding, leading to applications in areas such as molecular recognition and the formation of ordered supramolecular assemblies. The introduction of halogen atoms, particularly bromine, onto the aromatic core significantly enhances the molecule's utility as a synthetic intermediate.[1] Brominated aromatic compounds are pivotal in modern organic synthesis, serving as versatile precursors for the construction of more complex molecules via palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination.[1]

The m-phenylene linkage in N,N'-(4,6-dibromo-m-phenylene)bisacetamide imparts a specific angular geometry to the molecule, which can be crucial for binding to protein active sites or for directing the architecture of polymeric materials. In the context of drug discovery, substituted bisacetamide and dibromophenyl moieties are found in molecules with a range of biological activities, including kinase inhibition.[2][3] The structural motifs present in N,N'-(4,6-dibromo-m-phenylene)bisacetamide suggest its potential as a fragment or scaffold for the development of novel therapeutic agents.

This guide aims to provide researchers with a foundational understanding of this compound, from its synthesis and characterization to its potential for further chemical exploration.

Synthesis of N,N'-(4,6-dibromo-m-phenylene)bisacetamide

The most direct and logical synthetic route to N,N'-(4,6-dibromo-m-phenylene)bisacetamide is the diacylation of the corresponding diamine, 4,6-dibromo-1,3-phenylenediamine, with an acetylating agent. Acetic anhydride is a common and effective reagent for this transformation.[4]

Proposed Synthetic Scheme

Caption: Proposed synthesis of N,N'-(4,6-dibromo-m-phenylene)bisacetamide.

Mechanistic Insight and Causality of Experimental Choices

The synthesis is a nucleophilic acyl substitution reaction. The amino groups of 4,6-dibromo-1,3-phenylenediamine act as nucleophiles, attacking the electrophilic carbonyl carbons of acetic anhydride.[5][6]

-

Choice of Acetylating Agent: Acetic anhydride is a highly effective and readily available acetylating agent. It is more reactive than acetic acid and less corrosive than acetyl chloride. The reaction produces acetic acid as a byproduct, which is easily removed.

-

Solvent Selection: Glacial acetic acid is a suitable solvent as it can dissolve the reactants and is unreactive under the reaction conditions. Its high boiling point allows the reaction to be conducted at elevated temperatures to ensure complete diacylation.

-

Reaction Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the acylation of the sterically hindered and electronically deactivated diamine. The bromine atoms are electron-withdrawing, which reduces the nucleophilicity of the amino groups, thus requiring more forcing conditions than the acetylation of a non-halogenated aniline.[4]

Experimental Protocol (Proposed)

This protocol is a representative procedure based on the general acetylation of aromatic amines and has not been experimentally validated for this specific compound.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4,6-dibromo-1,3-phenylenediamine (1.0 eq).

-

Reagent Addition: Add glacial acetic acid to dissolve the diamine. Then, add acetic anhydride (2.2 eq) to the solution.

-

Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into cold water with stirring.

-

Isolation: Collect the precipitated solid by vacuum filtration and wash with water to remove acetic acid.

-

Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure N,N'-(4,6-dibromo-m-phenylene)bisacetamide.

Caption: Experimental workflow for the proposed synthesis.

Physicochemical and Spectroscopic Characterization (Predicted)

The identity and purity of the synthesized N,N'-(4,6-dibromo-m-phenylene)bisacetamide would be confirmed through a combination of physical and spectroscopic methods.

Physicochemical Properties

| Property | Predicted Value |

| CAS Number | 132530-67-7 |

| Molecular Formula | C₁₀H₁₀Br₂N₂O₂ |

| Molecular Weight | 350.01 g/mol |

| Appearance | White to off-white solid |

| Melting Point | > 200 °C (expected for a rigid, hydrogen-bonding solid) |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in alcohols; insoluble in water. |

Spectroscopic Data (Predicted)

The following spectral data are predicted based on the structure of N,N'-(4,6-dibromo-m-phenylene)bisacetamide and typical values for similar compounds.

3.2.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be simple due to the molecule's symmetry.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.5 - 10.5 | Singlet | 2H | N-H (amide) | Amide protons are typically deshielded and appear as broad singlets. |

| ~8.0 - 8.5 | Singlet | 1H | Ar-H (H-2) | The proton between the two acetamido groups is deshielded. |

| ~7.5 - 8.0 | Singlet | 1H | Ar-H (H-5) | The proton between the two bromine atoms is also in a distinct electronic environment. |

| ~2.1 | Singlet | 6H | CH₃ (acetyl) | The methyl protons of the two equivalent acetyl groups. |

3.2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will reflect the symmetry of the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~168 | C=O (amide) | Carbonyl carbons are significantly deshielded. |

| ~140 | Ar-C (C-1, C-3) | Aromatic carbons attached to the nitrogen atoms. |

| ~130 | Ar-C (C-5) | Protonated aromatic carbon. |

| ~125 | Ar-C (C-2) | Protonated aromatic carbon. |

| ~115 | Ar-C (C-4, C-6) | Aromatic carbons attached to the bromine atoms. |

| ~24 | CH₃ (acetyl) | Methyl carbons of the acetyl groups. |

3.2.3. Mass Spectrometry

The mass spectrum will be characterized by the isotopic pattern of bromine.[7]

-

Molecular Ion (M⁺): A characteristic cluster of peaks will be observed for the molecular ion due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). The expected peaks will be at m/z 348 (M⁺), 350 ([M+2]⁺), and 352 ([M+4]⁺) with a relative intensity ratio of approximately 1:2:1.

-

Fragmentation: Key fragmentation pathways would likely involve the loss of an acetyl group (CH₃CO) or a bromine atom.

3.2.4. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3250 | N-H stretch | Amide |

| ~1660 | C=O stretch (Amide I) | Amide |

| ~1550 | N-H bend (Amide II) | Amide |

| ~1300 | C-N stretch | Amide |

| ~800-900 | C-H out-of-plane bend | Substituted aromatic ring |

| ~550-650 | C-Br stretch | Aryl bromide |

Potential Applications in Research and Development

While specific applications for N,N'-(4,6-dibromo-m-phenylene)bisacetamide are not extensively documented, its chemical structure suggests potential utility in several areas of research.

Medicinal Chemistry

-

Scaffold for Kinase Inhibitors: The 2-phenylaminopyrimidine scaffold is a well-known pharmacophore in many kinase inhibitors.[3] The dibromo-m-phenylene bisacetamide core could serve as a starting point for the synthesis of novel kinase inhibitors by using the bromine atoms as handles for cross-coupling reactions to introduce various side chains that can interact with the kinase active site.

-

Fragment-Based Drug Discovery: This molecule could be used in fragment-based screening campaigns to identify new binding motifs for various protein targets. The bisacetamide functionality provides hydrogen bond donors and acceptors, which are crucial for protein-ligand interactions.

Materials Science

-

Polymer Synthesis: As a bifunctional monomer, N,N'-(4,6-dibromo-m-phenylene)bisacetamide could be used in polycondensation reactions. The bromine atoms can be converted to other functional groups suitable for polymerization, or the molecule could be used in Suzuki or Heck coupling polymerization to create novel conjugated polymers with specific electronic and photophysical properties.[8]

-

Supramolecular Chemistry: The amide groups are capable of forming strong intermolecular hydrogen bonds, which could be exploited to create self-assembling materials, such as gels or liquid crystals. The rigid, angular core would influence the packing and overall structure of the resulting assemblies.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

N,N'-(4,6-dibromo-m-phenylene)bisacetamide is a molecule with significant untapped potential. Its synthesis from readily available starting materials is straightforward, and its structure offers multiple avenues for further chemical modification. This guide provides a foundational framework for its preparation and characterization, with the aim of stimulating further research into its applications in drug discovery and materials science. The predictive nature of the characterization data presented herein underscores the need for experimental validation to fully unlock the potential of this versatile chemical entity.

References

- 1. nbinno.com [nbinno.com]

- 2. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scribd.com [scribd.com]

- 5. reddit.com [reddit.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. nbinno.com [nbinno.com]

Molecular weight and formula of 1,3-Dibromo-4,6-bis(acetamido)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,3-Dibromo-4,6-bis(acetamido)benzene, a halogenated aromatic compound with potential applications in organic synthesis and medicinal chemistry. While this molecule is cataloged as a research chemical, detailed experimental data on its synthesis, reactivity, and biological applications are not extensively reported in publicly available literature. This guide, therefore, consolidates the confirmed physicochemical properties and provides expert insights into its potential synthetic utility and characterization methodologies based on the reactivity of its constituent functional groups. The information herein is intended to serve as a foundational resource for researchers interested in exploring the chemistry and potential applications of this compound.

Chemical Identity and Physicochemical Properties

This compound is a symmetrically substituted benzene derivative. The presence of two bromine atoms and two acetamido groups on the aromatic ring dictates its chemical properties and potential for further functionalization.

| Property | Value | Source(s) |

| Chemical Name | This compound | N/A |

| CAS Number | 132530-67-7 | |

| Molecular Formula | C₁₀H₁₀Br₂N₂O₂ | |

| Molecular Weight | 350.01 g/mol | N/A |

| Appearance | Not specified in available literature | N/A |

| Solubility | Expected to be soluble in polar organic solvents | N/A |

| Melting Point | Not specified in available literature | N/A |

Synthesis and Purification

Hypothetical Synthetic Pathway

A logical approach to the synthesis of this compound would involve the diamination of a dibromobenzene precursor followed by acetylation.

Caption: A plausible synthetic route to this compound.

Experimental Protocol (Hypothetical)

Disclaimer: The following protocol is a theoretical procedure and has not been experimentally validated. It should be adapted and optimized by qualified personnel in a controlled laboratory setting.

Step 1: Reduction of 1,3-Dibromo-4,6-dinitrobenzene

-

To a stirred solution of 1,3-dibromo-4,6-dinitrobenzene in ethanol, add a solution of tin(II) chloride in concentrated hydrochloric acid dropwise at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 1,3-dibromo-4,6-diaminobenzene.

Step 2: Acetylation of 1,3-Dibromo-4,6-diaminobenzene

-

Dissolve the crude 1,3-dibromo-4,6-diaminobenzene in glacial acetic acid.

-

Add acetic anhydride to the solution and stir at room temperature.

-

The reaction is typically exothermic. Maintain the temperature below 40 °C.

-

After stirring for a specified time, pour the reaction mixture into ice water to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry to yield crude this compound.

Purification

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water. The purity of the final compound should be assessed by techniques such as High-Performance Liquid Chromatography (HPLC) and melting point determination.

Spectroscopic and Chromatographic Characterization

While specific spectral data for this compound are not available, the following are the expected characteristics based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry. Signals corresponding to the aromatic protons and the methyl protons of the acetamido groups should be observed. The chemical shifts will be influenced by the electron-withdrawing nature of the bromine and acetamido groups.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons (some of which will be quaternary and show lower intensity) and the carbonyl and methyl carbons of the acetamido groups.

Mass Spectrometry (MS)

The mass spectrum, particularly under electron ionization (EI), is expected to show a prominent molecular ion peak. The isotopic pattern of this peak will be characteristic of a molecule containing two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4). Fragmentation patterns would likely involve the loss of acetyl groups and bromine atoms.

Infrared (IR) Spectroscopy

The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the amide, the C=O stretching of the amide (Amide I band), and the N-H bending (Amide II band). Aromatic C-H and C=C stretching vibrations, as well as C-Br stretching, should also be present.

Potential Applications in Drug Development and Research

The structural motifs present in this compound suggest its potential utility as a scaffold in medicinal chemistry and as a building block in organic synthesis.

Medicinal Chemistry

-

Scaffold for Bioactive Molecules: The dibrominated benzene core can serve as a rigid scaffold for the synthesis of novel compounds. The bromine atoms can be functionalized via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce diverse substituents, allowing for the exploration of structure-activity relationships.

-

Bioisosteric Replacement: In drug design, benzene rings are often used as core structures. The introduction of substituents can modulate the pharmacokinetic and pharmacodynamic properties of a molecule. This compound could be used in the synthesis of analogs of existing drugs to improve their properties.

Organic Synthesis

-

Intermediate for Heterocycle Synthesis: The diamino precursor to this compound, or the compound itself after deacetylation, could be a valuable intermediate for the synthesis of various heterocyclic systems, such as benzimidazoles or other fused-ring structures.

Safety and Handling

Specific safety data for this compound is not available. However, based on the data for structurally related compounds, the following precautions should be taken:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

For detailed safety information, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a chemical with potential for further exploration in the fields of organic synthesis and medicinal chemistry. While detailed experimental data is currently limited in the public domain, this guide provides a foundational understanding of its properties and potential applications based on established chemical principles. Researchers are encouraged to perform thorough experimental validation of the hypothetical protocols and to fully characterize the compound before its use in further research.

An In-depth Technical Guide to the Spectroscopic Characterization of 1,3-Dibromo-4,6-bis(acetamido)benzene

Introduction

1,3-Dibromo-4,6-bis(acetamido)benzene is a substituted aromatic compound with the chemical formula C₁₀H₁₀Br₂N₂O₂ and a molecular weight of 350.01 g/mol .[1] Its structure, featuring two bromine atoms and two acetamido groups on a benzene ring, makes it a valuable, albeit specialized, intermediate in synthetic organic chemistry. The strategic placement of these functional groups offers multiple reaction sites for further elaboration into more complex molecular architectures, potentially for applications in materials science or pharmaceutical development.

A rigorous confirmation of the compound's identity and purity is paramount following its synthesis. This guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used for the unequivocal structural elucidation of this compound. We will delve into the theoretical underpinnings of the expected spectral data, interpret the key features, and provide field-proven protocols for data acquisition.

Molecular Structure & Symmetry Considerations

Understanding the molecule's structure is the first step in predicting and interpreting its spectroscopic output. The molecule possesses a C₂ axis of symmetry, which bisects the bond between C2 and C5 and passes through the center of the aromatic ring. This symmetry element is critical as it renders certain atoms chemically equivalent, thereby simplifying the expected NMR spectra.

Caption: 2D Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural information.

¹H NMR Spectroscopy: Analysis and Interpretation

The symmetry of the molecule significantly simplifies the proton NMR spectrum. We expect to see only three distinct signals: one for the aromatic protons, one for the amide N-H protons, and one for the methyl protons.

-

Aromatic Protons (H-2, H-5): The two protons on the benzene ring are chemically equivalent and are expected to appear as a single signal. Their chemical shift will be influenced by the surrounding substituents. The bromine atoms are electron-withdrawing and deactivating, while the acetamido groups are activating. This complex electronic environment typically results in a downfield shift into the 7.0-8.5 ppm range.

-

Amide Protons (N-H): The two N-H protons of the acetamido groups are equivalent. They will appear as a singlet, typically in the range of 8.0-10.0 ppm. The exact chemical shift can be sensitive to solvent, concentration, and temperature due to hydrogen bonding.

-

Methyl Protons (CH₃): The six protons of the two methyl groups are equivalent and will give rise to a sharp singlet. This signal is expected in the upfield region, typically around 2.0-2.3 ppm.

Table 1: Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic (2H) | 7.5 - 8.5 | Singlet (s) | 2H |

| Amide N-H (2H) | 8.0 - 10.0 | Singlet (s) | 2H |

| Methyl (6H) | 2.0 - 2.3 | Singlet (s) | 6H |

¹³C NMR Spectroscopy: Analysis and Interpretation

In the broadband-decoupled ¹³C NMR spectrum, each unique carbon atom will produce a single peak. The molecule's symmetry means we should observe five distinct signals.

-

Aromatic Carbons: There are three types of aromatic carbons: those bonded to bromine (C1, C3), those bonded to the acetamido groups (C4, C6), and those bonded to hydrogen (C2, C5). Carbons attached to electronegative bromine atoms (C-Br) are expected to be shifted downfield, typically in the 110-125 ppm range.[2] Carbons attached to nitrogen (C-N) will also be downfield. The carbons bearing hydrogen (C-H) will appear in the typical aromatic region.

-

Carbonyl Carbons (C=O): The two equivalent carbonyl carbons of the acetamido groups will produce a signal in the far downfield region, characteristic of amides, typically between 165-175 ppm.

-

Methyl Carbons (CH₃): The two equivalent methyl carbons will appear as a single peak in the upfield region, generally around 20-25 ppm.

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted δ (ppm) |

|---|---|

| C=O | 165 - 175 |

| C-N | 135 - 145 |

| C-H (Aromatic) | 125 - 135 |

| C-Br | 110 - 125 |

| CH₃ | 20 - 25 |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for amides to ensure the N-H protons are clearly visible.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Data Acquisition: Record the ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz spectrometer.[3][4]

-

Analysis: Process the spectra using appropriate software. Integrate the ¹H NMR signals and assign the peaks in both spectra based on their chemical shifts and, for ¹H, their multiplicities and integrations.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic vibrations of the amide and substituted benzene moieties.

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3300 - 3250 | N-H Stretch | Secondary Amide |

| 3100 - 3000 | C-H Stretch | Aromatic |

| 1680 - 1650 | C=O Stretch (Amide I) | Secondary Amide |

| 1570 - 1515 | N-H Bend (Amide II) | Secondary Amide |

| 1600, 1475 | C=C Stretch | Aromatic Ring |

| 690 - 515 | C-Br Stretch | Aryl Bromide |

Interpretation:

-

The presence of a strong, sharp peak around 3270 cm⁻¹ is a clear indication of the N-H bond in the secondary amide.

-

A very strong absorption band around 1670 cm⁻¹ is the characteristic Amide I band (primarily C=O stretching).[5]

-

The Amide II band, resulting from N-H bending and C-N stretching, provides confirmatory evidence for the amide group.

-

The aromatic C-H and C=C stretching vibrations confirm the presence of the benzene ring.

-

A moderately strong absorption in the fingerprint region (below 700 cm⁻¹) can be attributed to the C-Br stretching vibration.[6]

Experimental Protocol: IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation: Grind 1-2 mg of the dry sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically over a range of 4000-400 cm⁻¹.[7]

-

Analysis: Identify the characteristic absorption bands and compare them to known correlation tables to confirm the presence of the expected functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering definitive proof of its elemental composition and structure.

Analysis and Interpretation: For this compound, the most crucial feature in the mass spectrum will be the molecular ion peak cluster. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[8] A molecule containing two bromine atoms will therefore exhibit a characteristic isotopic pattern for any bromine-containing fragment.

-

Molecular Ion (M⁺): The molecular ion peak will appear as a cluster of three peaks:

-

M⁺: (contains two ⁷⁹Br isotopes)

-

[M+2]⁺: (contains one ⁷⁹Br and one ⁸¹Br isotope)

-

[M+4]⁺: (contains two ⁸¹Br isotopes) The expected m/z values would be around 348, 350, and 352. The relative intensity ratio of these peaks will be approximately 1:2:1, which is a definitive signature for a dibrominated compound.

-

-

Key Fragmentation Patterns: Under electron ionization (EI), the molecule is expected to fragment in predictable ways. Common fragmentation pathways include:

-

Loss of a bromine atom: [M-Br]⁺

-

Loss of an acetamido group or parts of it, such as the ketene fragment (CH₂=C=O).

-

Cleavage of the amide C-N bond.

-

Table 4: Predicted Mass Spectrometry Data (EI)

| m/z Value | Interpretation | Isotopic Pattern |

|---|---|---|

| 348, 350, 352 | Molecular Ion [C₁₀H₁₀⁷⁹Br₂N₂O₂]⁺, [C₁₀H₁₀⁷⁹Br⁸¹BrN₂O₂]⁺, [C₁₀H₁₀⁸¹Br₂N₂O₂]⁺ | 1:2:1 ratio |

| 269, 271 | [M-Br]⁺ | 1:1 ratio |

| 306, 308, 310 | [M - CH₂CO]⁺ | 1:2:1 ratio |

Experimental Protocol: Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a volatile organic solvent like ethyl acetate or dichloromethane.

-

GC Conditions:

-

Column: Use a non-polar capillary column (e.g., DB-5ms).[7]

-

Temperature Program: Start with an initial oven temperature of ~100 °C, then ramp at 10-20 °C/min to a final temperature of ~300 °C.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[8]

-

Scan Range: Set the mass analyzer to scan a range of m/z 50-500 to ensure capture of the molecular ion and key fragments.

-

-

Analysis: Analyze the resulting mass spectrum. Identify the molecular ion cluster and compare its isotopic pattern to the theoretical pattern for a dibrominated compound. Propose structures for the major fragment ions.

Integrated Spectroscopic Workflow

A robust structural confirmation relies on the synergistic use of all three techniques. The workflow below illustrates a logical approach to the characterization of a newly synthesized batch of this compound.

Caption: Integrated workflow for the spectroscopic characterization.

Conclusion

The structural elucidation of this compound is achieved through a coordinated application of NMR, IR, and MS techniques. NMR spectroscopy confirms the carbon-hydrogen framework and reveals the molecule's inherent symmetry. IR spectroscopy provides rapid confirmation of the essential amide and aromatic functional groups. Finally, mass spectrometry delivers an unambiguous determination of the molecular weight and confirms the presence of two bromine atoms through its characteristic isotopic signature. By integrating the data from these three methods, researchers and drug development professionals can be fully confident in the identity and purity of this versatile chemical intermediate.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. Benzene, 1,3-dibromo- [webbook.nist.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Physical Properties of 4,6-dibromo-1,3-phenylenediacetamide

Foreword

Welcome to this comprehensive technical guide on the physical properties of 4,6-dibromo-1,3-phenylenediacetamide. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the fundamental physicochemical characteristics of this compound. As a molecule of interest in various research domains, a thorough grasp of its properties is paramount for predicting its behavior in biological systems, designing effective experimental protocols, and developing robust formulations. This guide moves beyond a simple recitation of data points, offering insights into the causality behind experimental choices and providing detailed, self-validating methodologies for in-house verification.

Molecular Structure and Core Physicochemical Data

4,6-dibromo-1,3-phenylenediacetamide is a symmetrically substituted aromatic diamide. The presence of two bromine atoms significantly influences its molecular weight and potential for intermolecular interactions, while the acetamide functionalities introduce hydrogen bonding capabilities.

A summary of the core physical and chemical properties is presented in the table below. It is important to note that while some data is available from commercial suppliers, experimentally verified values from peer-reviewed literature are not widely published. Therefore, the subsequent sections of this guide provide detailed protocols for the precise determination of these properties.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀Br₂N₂O₂ | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 350.01 g/mol | --INVALID-LINK-- |

| Melting Point | >300 °C | --INVALID-LINK-- (Note: This is a supplier specification and may not be from experimental determination) |

| Boiling Point | Not available | N/A |

| Solubility | Not available | N/A |

Synthesis of 4,6-dibromo-1,3-phenylenediacetamide

A practical synthesis of 4,6-dibromo-1,3-phenylenediacetamide can be achieved through a two-step process starting from 4,6-dibromo-1,3-phenylenediamine. This approach involves the acylation of the diamine with acetic anhydride.

Protocol: Synthesis of 4,6-dibromo-1,3-phenylenediacetamide

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4,6-dibromo-1,3-phenylenediamine in a suitable solvent such as glacial acetic acid or tetrahydrofuran (THF).

-

Acylation: Slowly add a stoichiometric excess (e.g., 2.2 equivalents) of acetic anhydride to the solution. A catalytic amount of pyridine can be added to facilitate the reaction.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting diamine is consumed.

-

Isolation: Upon completion, the product can be isolated by pouring the reaction mixture into cold water. The precipitated solid is then collected by vacuum filtration.

-

Purification: The crude product should be washed with water and a cold, non-polar solvent like diethyl ether to remove unreacted acetic anhydride and other impurities. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or dimethylformamide (DMF)/water.

-

Drying: The purified product should be dried under vacuum to remove any residual solvent.

Experimental Determination of Physical Properties

This section provides detailed, field-proven protocols for the experimental determination of key physical properties of 4,6-dibromo-1,3-phenylenediacetamide.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a highly sensitive and accurate method for determining the melting point and other thermal transitions of a substance.[1][2] The principle lies in measuring the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.

Protocol: DSC Analysis of 4,6-dibromo-1,3-phenylenediacetamide

-

Sample Preparation: Accurately weigh 1-5 mg of the purified and dried 4,6-dibromo-1,3-phenylenediacetamide into a standard aluminum DSC pan. Hermetically seal the pan.

-

Instrument Setup: Place the sealed sample pan and an empty sealed reference pan into the DSC instrument.

-

Thermal Program: Equilibrate the sample at a temperature well below the expected melting point (e.g., 30 °C). Ramp the temperature at a controlled rate (a standard rate is 10 °C/min) to a temperature significantly above the expected melting point (e.g., 350 °C).

-

Data Analysis: The resulting thermogram will show an endothermic peak corresponding to the melting of the substance. The melting point is typically reported as the onset temperature of this peak. The area under the peak is proportional to the enthalpy of fusion.

Solubility Determination

The solubility of a compound is a critical parameter, especially in drug development, as it directly impacts bioavailability.[3] Thermodynamic solubility, which represents the true equilibrium solubility, is the most relevant measure.

Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

-

Preparation of Solutions: Prepare a series of buffers across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4).[4]

-

Sample Addition: Add an excess amount of solid 4,6-dibromo-1,3-phenylenediacetamide to a known volume of each buffer in separate vials. Ensure that a visible amount of undissolved solid remains.[5]

-

Equilibration: Seal the vials and place them in a shaker incubator at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-72 hours).[6]

-

Phase Separation: After incubation, separate the undissolved solid from the solution. This can be achieved by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).[5][6]

-

Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Reporting: The solubility is reported as the concentration of the compound in the saturated solution (e.g., in mg/mL or µg/mL).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry. Key expected signals include:

-

A singlet for the two aromatic protons.

-

A singlet for the two N-H protons of the amide groups.

-

A singlet for the methyl protons of the two acetamide groups.

-

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the different carbon environments:

-

Signals for the quaternary aromatic carbons attached to the bromine and amide groups.

-

A signal for the aromatic C-H carbons.

-

A signal for the carbonyl carbon of the amide groups.

-

A signal for the methyl carbons of the acetamide groups.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will provide information about the functional groups present in the molecule.[7][8][9] Key absorption bands are expected in the following regions:

-

N-H stretching: Around 3300-3100 cm⁻¹ (amide N-H).

-

C=O stretching: Around 1680-1630 cm⁻¹ (amide I band).

-

N-H bending: Around 1650-1550 cm⁻¹ (amide II band).

-

C-N stretching: Around 1400-1200 cm⁻¹.

-

Aromatic C-H stretching: Above 3000 cm⁻¹.

-

Aromatic C=C stretching: Around 1600-1450 cm⁻¹.

-

C-Br stretching: In the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

-

Electron Ionization (EI-MS): The mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z corresponding to the molecular weight (350.01 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a molecule containing two bromine atoms (with isotopes ⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in a triplet of peaks at [M], [M+2], and [M+4] with a relative intensity ratio of approximately 1:2:1.[10] Common fragmentation pathways would involve the loss of acetyl or acetamide groups.

Crystallography

While a crystal structure for 4,6-dibromo-1,3-phenylenediacetamide is not publicly available, related structures of other dibrominated phenyl derivatives have been reported.[11] X-ray crystallography would be the definitive method to determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and halogen bonding. Such information is invaluable for understanding the compound's solid-state properties and for computational modeling studies.

Conclusion

This technical guide has provided a comprehensive overview of the physical properties of 4,6-dibromo-1,3-phenylenediacetamide, grounded in established scientific principles. While some experimental data for this specific molecule is sparse in the literature, this guide has equipped the researcher with robust, validated protocols for its synthesis and the determination of its key physical characteristics. By following these methodologies, scientists and developers can generate the high-quality, reliable data necessary to advance their research and development endeavors.

References

- 1. youtube.com [youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. pharmatutor.org [pharmatutor.org]

- 4. who.int [who.int]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 7. researchgate.net [researchgate.net]

- 8. FT-IR, FT-Raman and ab-initio studies of 1,3-diphenyl thiourea | European Journal of Chemistry [eurjchem.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. (4,6-Dibromo-m-phenylenedimethylidyne) tetraacetate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Upstream Precursors for the Synthesis of 1,3-Dibromo-4,6-bis(acetamido)benzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic pathway and key upstream precursors for the preparation of 1,3-Dibromo-4,6-bis(acetamido)benzene. The synthesis is strategically designed around commercially available starting materials and employs fundamental organic transformations. This document will delve into the rationale behind the chosen synthetic route, detailed experimental protocols, and the critical parameters that ensure a successful synthesis.

Strategic Synthesis Pathway

The synthesis of this compound is most effectively approached from the readily available precursor, m-phenylenediamine (1,3-diaminobenzene). A direct bromination of m-phenylenediamine is not a viable strategy due to the powerful activating and ortho-, para-directing nature of the amino groups, which would lead to the formation of 2,4,6-tribromo-1,3-diaminobenzene.

Therefore, a protecting group strategy is essential. The amino groups are first protected by acetylation, which moderates their activating effect and directs subsequent electrophilic substitution. The diacetylated intermediate is then brominated, with the acetamido groups directing the bromine atoms to the desired 4 and 6 positions.

The overall synthetic transformation is illustrated below:

Figure 1: Proposed synthesis pathway for this compound.

Upstream Precursors: Properties and Sourcing

A thorough understanding of the starting materials is critical for a successful and safe synthesis.

| Precursor | Chemical Formula | Molecular Weight ( g/mol ) | Key Properties | Typical Suppliers |

| m-Phenylenediamine | C₆H₈N₂ | 108.14 | Colorless to light brown crystalline solid.[1] Soluble in water, alcohol, and ether.[1] | Major chemical suppliers |

| Acetic Anhydride | (CH₃CO)₂O | 102.09 | Colorless liquid with a strong, pungent odor. Corrosive and a lachrymator. | Major chemical suppliers |

| Bromine | Br₂ | 159.808 | Reddish-brown, volatile liquid. Highly corrosive and toxic. | Major chemical suppliers |

| Glacial Acetic Acid | CH₃COOH | 60.05 | Colorless liquid with a strong, pungent odor. Corrosive. | Major chemical suppliers |

Detailed Experimental Protocols

The following protocols are based on established procedures for the acetylation of aromatic amines and the bromination of activated aromatic rings.

Part 1: Synthesis of N,N'-(1,3-phenylene)diacetamide (Intermediate)

This step involves the protection of the amino groups of m-phenylenediamine through acetylation.[2]

Materials:

-

m-Phenylenediamine

-

Acetic Anhydride

-

Glacial Acetic Acid

-

Ethanol

-

Deionized Water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve m-phenylenediamine in glacial acetic acid.

-

Slowly add acetic anhydride to the solution while stirring. An exothermic reaction may be observed.

-

Heat the reaction mixture to reflux for a specified period to ensure complete diacetylation. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and then pour it into a beaker containing ice-cold water.

-

A precipitate of N,N'-(1,3-phenylene)diacetamide will form.

-

Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water to remove any remaining acetic acid and unreacted starting materials.

-

Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure N,N'-(1,3-phenylene)diacetamide.

-

Dry the purified product in a vacuum oven.

Part 2: Synthesis of this compound (Final Product)

This step involves the regioselective bromination of the diacetylated intermediate.

Materials:

-

N,N'-(1,3-phenylene)diacetamide

-

Liquid Bromine

-

Glacial Acetic Acid

-

Sodium Bisulfite solution

-

Deionized Water

Procedure:

-

In a three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a magnetic stirrer, dissolve the N,N'-(1,3-phenylene)diacetamide in glacial acetic acid.

-

From the dropping funnel, add a solution of bromine in glacial acetic acid dropwise to the stirred solution at room temperature. The reaction is typically carried out in a fume hood due to the hazardous nature of bromine.

-

After the addition is complete, continue to stir the reaction mixture at room temperature until the reaction is complete, as indicated by TLC analysis.

-

Pour the reaction mixture into a beaker containing a solution of sodium bisulfite in water to quench the excess bromine. The color of the bromine should disappear.

-

A precipitate of this compound will form.

-

Collect the solid product by vacuum filtration and wash it thoroughly with deionized water.

-

Recrystallize the crude product from a suitable solvent, such as ethanol or a mixture of ethanol and water, to obtain the purified final product.

-

Dry the purified this compound in a vacuum oven.

Causality Behind Experimental Choices

-

Choice of Protecting Group: The acetyl group is an ideal choice for protecting the amine functionality. It is easily introduced and effectively reduces the electron-donating capacity of the nitrogen atom, thus preventing over-bromination and directing the incoming electrophile to the desired positions.

-

Solvent Selection: Glacial acetic acid is used as the solvent in both steps as it is a good solvent for the reactants and is compatible with the reaction conditions. In the bromination step, it also helps to moderate the reactivity of bromine.

-

Regioselectivity of Bromination: The acetamido groups are ortho-, para-directing. In the diacetylated intermediate, the positions ortho to one acetamido group and para to the other (positions 4 and 6) are the most sterically accessible and electronically activated sites for electrophilic aromatic substitution, leading to the desired product.

Self-Validating System: Characterization and Purity Assessment

To ensure the identity and purity of the synthesized compounds, a series of analytical techniques should be employed at each stage.

| Technique | N,N'-(1,3-phenylene)diacetamide | This compound |

| Melting Point | Determine the melting point and compare with literature values. A sharp melting point is indicative of high purity. | Determine the melting point. A sharp and distinct melting point suggests a pure compound. |

| ¹H NMR Spectroscopy | Confirm the presence of aromatic protons, amide protons, and methyl protons with the expected chemical shifts and integration values. | Confirm the presence of the aromatic proton, amide protons, and methyl protons, noting the downfield shift of the aromatic proton due to the deshielding effect of the bromine atoms. |

| ¹³C NMR Spectroscopy | Identify the signals corresponding to the aromatic carbons, carbonyl carbons, and methyl carbons. | Identify the signals for all unique carbon atoms in the molecule, including the carbon atoms bonded to bromine. |

| Mass Spectrometry | Determine the molecular weight of the compound and confirm the expected molecular ion peak. | Determine the molecular weight and observe the characteristic isotopic pattern for a dibrominated compound. |

| Infrared (IR) Spectroscopy | Identify the characteristic absorption bands for N-H stretching, C=O stretching (amide I), and N-H bending (amide II). | Observe the characteristic absorption bands for N-H stretching, C=O stretching, and the C-Br stretching vibrations. |

Conclusion

The synthesis of this compound is a well-defined process that relies on the strategic use of protecting groups to achieve the desired regioselectivity. By carefully controlling the reaction conditions and employing rigorous purification and characterization techniques, researchers can reliably produce this valuable compound for further applications in drug development and scientific research.

References

An In-depth Technical Guide to the Reactivity of Bromine Atoms on 1,3-Dibromo-4,6-bis(acetamido)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dibromo-4,6-bis(acetamido)benzene is a symmetrically substituted aromatic scaffold poised for synthetic diversification. This guide provides a comprehensive analysis of the reactivity of its two bromine atoms, focusing on their utility in modern synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions. We delve into the electronic and steric influences of the vicinal acetamido groups, which significantly modulate the reactivity of the C-Br bonds. This document serves as a technical resource, offering field-proven insights, detailed experimental protocols, and a mechanistic rationale for reaction design, enabling researchers to strategically leverage this building block in the synthesis of complex molecules for pharmaceutical and materials science applications.

Introduction and Molecular Profile

The synthetic utility of polyhalogenated aromatic compounds is well-established in medicinal chemistry and materials science, where they serve as versatile scaffolds for constructing complex molecular architectures. This compound presents a unique platform for diversification. Its two chemically equivalent bromine atoms, activated by the electron-donating acetamido groups, are prime handles for sequential or dual functionalization through transition metal-catalyzed cross-coupling reactions. Understanding the electronic landscape and inherent reactivity of this molecule is paramount for its effective use in synthetic campaigns.

The acetamido groups, through their +R (resonance) effect, increase the electron density of the aromatic ring, which in turn influences the oxidative addition step in palladium-catalyzed reactions.[1][2] This guide will explore the practical implications of this electronic modulation on key transformations such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₀Br₂N₂O₂ |

| Molecular Weight | 366.01 g/mol |

| Appearance | Off-white to pale yellow solid (predicted) |

| Solubility | Soluble in DMF, DMSO; sparingly soluble in THF, Dioxane |

| Melting Point | >250 °C (predicted) |

Synthesis Pathway

The preparation of this compound is typically achieved through a two-step sequence starting from 1,3-phenylenediamine. The workflow involves acetylation of the amino groups followed by regioselective bromination.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis

Step 1: Synthesis of 1,3-Diacetamidobenzene

-

In a 500 mL round-bottom flask, dissolve 1,3-phenylenediamine (10.8 g, 0.1 mol) in 150 mL of glacial acetic acid with gentle warming.

-

Cool the solution to room temperature and slowly add acetic anhydride (22.5 g, 0.22 mol) dropwise with stirring.

-

After the addition is complete, stir the mixture at room temperature for 2 hours.

-

Pour the reaction mixture into 500 mL of ice-cold water.

-

Collect the resulting white precipitate by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven at 80 °C.

Step 2: Synthesis of this compound

-

Suspend 1,3-diacetamidobenzene (9.6 g, 0.05 mol) in 100 mL of glacial acetic acid in a 250 mL three-necked flask equipped with a dropping funnel and a magnetic stirrer.

-

Cool the suspension in an ice bath.

-

Slowly add a solution of bromine (16.8 g, 0.105 mol) in 20 mL of glacial acetic acid dropwise over 30 minutes. Caution: Bromine is highly corrosive and toxic; handle in a fume hood with appropriate personal protective equipment.

-

After the addition, allow the mixture to warm to room temperature and stir for 12 hours.

-

Pour the reaction mixture into 500 mL of an aqueous solution of sodium bisulfite (10% w/v) to quench excess bromine.

-

Collect the precipitate by vacuum filtration, wash with water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

-

Recrystallize the crude product from ethanol or a DMF/water mixture to yield the pure title compound.

Reactivity of the Bromine Atoms: A Mechanistic Perspective

The reactivity of the bromine atoms is predominantly exploited in palladium-catalyzed cross-coupling reactions. The C-Br bond is sufficiently reactive for oxidative addition to a Pd(0) center, the key initiating step of these catalytic cycles.[3]

Electronic Influence of Acetamido Groups

The nitrogen lone pair of the acetamido group delocalizes into the benzene ring, increasing electron density at the ortho and para positions. This +R effect makes the aryl bromide more electron-rich. While electron-rich aryl halides can sometimes exhibit slower rates of oxidative addition compared to electron-poor ones, the activating nature of the acetamido groups generally facilitates these reactions under appropriate catalytic conditions.[4][5] The primary role of the catalyst and ligand is to overcome this energy barrier efficiently.[6]

Caption: Influence of acetamido groups on C-Br bond reactivity.

Palladium-Catalyzed Cross-Coupling Reactions

These reactions are the cornerstone for functionalizing this compound. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity.[7]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling the dibromide with an organoboron species.[8][9]

Caption: General workflow for a Suzuki-Miyaura diarylation reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Di-arylation

-

Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (2.2-2.5 equiv.), and potassium carbonate (4.0 equiv.).

-

Solvent Addition: Add a degassed solvent system, such as a 4:1:1 mixture of toluene, ethanol, and water.

-

Degassing: Purge the reaction mixture with argon or nitrogen for 20 minutes to ensure an inert atmosphere.

-

Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%).[10]

-

Reaction: Heat the mixture to reflux (typically 90-100 °C) and stir vigorously for 12-24 hours, monitoring progress by TLC or LC-MS.

-

Work-up: Cool the mixture to room temperature. Pass it through a short plug of Celite to remove the palladium catalyst, washing with ethyl acetate.

-

Purification: Concentrate the filtrate and partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Insight: The use of a phase-transfer solvent system (e.g., toluene/water) and an inorganic base like K₂CO₃ is standard for Suzuki couplings, facilitating the transmetalation step.[10] For mono-substitution, careful control of stoichiometry (using ~1.0 equiv. of boronic acid) and lower reaction temperatures may be effective, though chromatographic separation of mono-, di-, and starting material will likely be required.

Buchwald-Hartwig Amination

This reaction is a powerful tool for forming C-N bonds, enabling the synthesis of complex diamine derivatives.[11][12] The choice of a bulky, electron-rich phosphine ligand is crucial for promoting both the oxidative addition and the reductive elimination steps.[13]

Table 2: Typical Conditions for Buchwald-Hartwig Di-amination

| Parameter | Condition | Rationale |

| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ (1-2 mol%) | Reliable Pd(0) precursors.[13] |

| Ligand | Xantphos, RuPhos, XPhos (2-4 mol%) | Bulky ligands facilitate reductive elimination and prevent β-hydride elimination.[12][13] |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃ (4.0 equiv.) | Strong, non-nucleophilic bases are required to deprotonate the amine.[13] |

| Solvent | Toluene, Dioxane (anhydrous) | Aprotic solvents are necessary to prevent quenching of the base and catalyst. |

| Temperature | 90-110 °C | Provides thermal energy to overcome activation barriers. |

Detailed Experimental Protocol: Buchwald-Hartwig Di-amination

-

Reaction Setup: In a glovebox or under a flow of argon, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%), a suitable ligand (e.g., Xantphos, 3 mol%), and the base (e.g., NaOtBu, 4.4 equiv.) to an oven-dried Schlenk tube.

-

Add this compound (1.0 equiv.).

-

Seal the tube, remove from the glovebox, and add the anhydrous solvent (e.g., toluene) followed by the amine (2.5-3.0 equiv.) via syringe.

-

Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and quench carefully with water. Filter the mixture through a pad of Celite®.

-

Purification: Separate the organic layer, extract the aqueous phase with ethyl acetate, and wash the combined organic layers with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the product via flash column chromatography.

Other Potential Transformations

-

Sonogashira Coupling: The C-Br bonds can also participate in Sonogashira coupling with terminal alkynes. This reaction typically requires a palladium catalyst, a copper(I) co-catalyst (like CuI), and an amine base (like triethylamine or diisopropylamine).[10]

-

Nucleophilic Aromatic Substitution (SNAAr): Direct substitution of the bromine atoms by nucleophiles is generally unfavorable. The ring is electron-rich due to the acetamido groups, which disfavors the addition-elimination mechanism required for SNAAr.[14] This pathway would only be feasible with exceptionally strong nucleophiles or under forcing conditions, and palladium-catalyzed methods are far more efficient and predictable.[15]

Summary and Strategic Recommendations

The bromine atoms on this compound are highly amenable to functionalization via palladium-catalyzed cross-coupling reactions. Their electronic and steric equivalence means that di-substitution is the default outcome when using an excess of the coupling partner.

Strategic Recommendations for Researchers:

-

For Di-substitution: Use at least 2.2 equivalents of the coupling partner and catalyst loadings of 2-5 mol% to drive the reaction to completion.

-

For Mono-substitution: Achieving high selectivity for mono-substitution is challenging. A recommended starting point is to use a slight excess of the dibromide (e.g., 1.2-1.5 equivalents) relative to the coupling partner and monitor the reaction carefully to stop it before significant di-substitution occurs.

-

Catalyst Selection: For Suzuki couplings, Pd(PPh₃)₄ is a reliable starting point. For C-N couplings (Buchwald-Hartwig), a combination of a Pd(0) or Pd(II) precatalyst with a bulky biarylphosphine ligand like XPhos or RuPhos is essential for high efficiency.[13]

Conclusion

This compound is a valuable and versatile building block. The reactivity of its bromine atoms is reliably harnessed through well-established palladium-catalyzed cross-coupling protocols. By understanding the electronic contributions of the acetamido substituents and carefully selecting reaction conditions, chemists can effectively utilize this scaffold to construct diverse and complex molecular targets, accelerating innovation in drug discovery and materials science.

References

- 1. echemi.com [echemi.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. The Suzuki Reaction in Aqueous Media Promoted by P, N Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Unusual Electronic Effects of Ancillary Ligands on the Perfluoroalkylation of Aryl Iodides and Bromides Mediated by Copper(I) Pentafluoroethyl Complexes of Substituted Bipyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nobelprize.org [nobelprize.org]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. C-C Coupling Reactions between Benzofurazan Derivatives and 1,3-Diaminobenzenes - PMC [pmc.ncbi.nlm.nih.gov]

Hydrolysis of acetamido groups in 1,3-Dibromo-4,6-bis(acetamido)benzene

An In-Depth Technical Guide to the Hydrolysis of Acetamido Groups in 1,3-Dibromo-4,6-bis(acetamido)benzene

Foreword: The Strategic Importance of Amide Deprotection

In the landscape of pharmaceutical and materials science, the synthesis of aromatic diamines is a foundational step. These moieties are critical building blocks for a range of high-value molecules, including active pharmaceutical ingredients (APIs), advanced polymers, and specialized dyes. The compound this compound serves as a key intermediate, where the acetamido groups act as protecting agents for the amines. This protection strategy is often employed to control regioselectivity during electrophilic aromatic substitution reactions, such as bromination, and to modulate the reactivity of the aromatic ring.

The subsequent removal, or hydrolysis, of these acetamido groups to yield 4,6-dibromo-1,3-diaminobenzene is a critical deprotection step.[1] While seemingly straightforward, this transformation requires a nuanced understanding of reaction mechanisms, substrate-specific challenges, and process optimization to ensure high yield and purity. This guide provides a comprehensive technical overview of this hydrolysis reaction, grounded in mechanistic principles and field-proven methodologies, to empower researchers and process chemists in navigating this essential synthetic transformation.

Mechanistic Underpinnings: A Tale of Two Pathways

The hydrolysis of an amide bond is a thermodynamically favorable but kinetically slow process, necessitating the use of either acidic or basic catalysis with heating.[2][3] The choice between these two pathways has significant implications for the reaction rate, work-up procedure, and the final form of the isolated product.

Acid-Catalyzed Hydrolysis

Under acidic conditions (e.g., aqueous HCl or H₂SO₄), the reaction is initiated by the protonation of the amide's carbonyl oxygen.[4][5] This critical first step significantly increases the electrophilicity of the carbonyl carbon, rendering it susceptible to nucleophilic attack by a weak nucleophile like water.[2][6] The subsequent steps involve proton transfers to convert the amino group into a good leaving group (ammonia or a protonated amine), which is then expelled.

The overall process is effectively irreversible because the final amine product is immediately protonated by the acidic medium to form an ammonium salt, which is non-nucleophilic and cannot participate in the reverse reaction.[6]

Key Mechanistic Steps (Acid-Catalyzed):

-

Protonation of Carbonyl Oxygen: The amide is activated.

-

Nucleophilic Attack: A water molecule attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxygen of the attacking water molecule to the nitrogen of the amide group.

-

Elimination: The C-N bond cleaves, expelling a protonated amine (a good leaving group) and forming a protonated carboxylic acid.

-

Deprotonation: The protonated carboxylic acid is deprotonated to yield the final carboxylic acid product (acetic acid in this case).

Caption: Workflow of the acid-catalyzed amide hydrolysis mechanism.

Base-Catalyzed (Saponification) Hydrolysis

In the presence of a strong base (e.g., NaOH or KOH), the reaction proceeds via direct nucleophilic attack of the hydroxide ion (OH⁻) on the electrophilic carbonyl carbon.[7][8] This forms a tetrahedral intermediate. The subsequent step, the elimination of the amide anion (⁻NHR), is generally unfavorable as it is a very strong base and thus a poor leaving group.[7] However, the reaction is driven forward by heating and the use of a high concentration of hydroxide.[7] The reaction is rendered irreversible by the final, rapid acid-base reaction where the newly formed carboxylic acid protonates the strongly basic amide anion. The carboxylic acid is ultimately deprotonated by the excess hydroxide to form a stable carboxylate salt.[7]

Key Mechanistic Steps (Base-Catalyzed):

-

Nucleophilic Attack: A hydroxide ion directly attacks the carbonyl carbon.

-

Intermediate Formation: A tetrahedral intermediate is formed.

-